1,3,4-Thiadiazol-2-amine, 5-propoxy-

Lipophilicity Drug-likeness ADME

Researchers optimizing oral bioavailability libraries require building blocks with balanced lipophilicity. 5-Propoxy-1,3,4-thiadiazol-2-amine addresses this need with: • XLogP3 of 1.2 - within the optimal 1-3 range for oral drug-likeness • Sharp melting point (171-173 °C) enabling straightforward identity & purity verification • Three rotatable bonds for conformational sampling in computational modeling Sourced as a crystalline solid with ≥98% purity.

Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
CAS No. 16784-24-0
Cat. No. B093232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-amine, 5-propoxy-
CAS16784-24-0
Synonyms1,3,4-Thiadiazol-2-amine, 5-propoxy-
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCCCOC1=NN=C(S1)N
InChIInChI=1S/C5H9N3OS/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7)
InChIKeyZQWRZVFWBDLVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Propoxy-1,3,4-thiadiazol-2-amine Physicochemical Profile


1,3,4-Thiadiazol-2-amine, 5-propoxy- (CAS 16784-24-0) is a heterocyclic building block belonging to the 2-amino-5-substituted-1,3,4-thiadiazole class. It possesses a calculated partition coefficient (XLogP3) of 1.2, a molecular weight of 159.21 g/mol, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. The crystalline solid exhibits a melting point of 171–173 °C (recrystallized from water) . These physicochemical properties position the compound as a moderately lipophilic, low-molecular-weight scaffold with a well-defined thermal signature suitable for quality control during procurement.

Heterocyclic building block with free 2-amino group for library synthesis and derivatization

Moderately lipophilic scaffold supports oral-bioavailability screening workflows

Crystalline solid with sharp melting point simplifies identity QC verification

5-Propoxy-1,3,4-thiadiazol-2-amine Substitution Limitations


The 5-position substituent on the 1,3,4-thiadiazole ring exerts a dominant influence on lipophilicity, molecular flexibility, and intermolecular interactions. Substituting the propoxy group with a smaller ethoxy (–OCH₂CH₃) or a larger butoxy (–O(CH₂)₃CH₃), or with a methylthio (–SCH₃) or phenyl (–C₆H₅) group, alters the compound's XLogP3, rotatable bond count, and electronic character, which in turn affects solubility, membrane permeability, and reactivity in downstream derivatizations [1]. Consequently, direct replacement without re-optimizing synthetic routes or biological assays can lead to inconsistent yields, altered pharmacokinetic profiles, or failed structure–activity relationships. The following section provides quantitative differentiation evidence against the closest structural analogs.

5-Ethoxy analog

More polar profile may shift solubility and permeability context relative to propoxy scaffold

5-Phenyl analog

Increased lipophilicity may alter protein binding and aqueous solubility behavior

5-Methylthio analog

Sulfur-based HBA differs from ether oxygen in electronic character and binding preferences

5-Propoxy-1,3,4-thiadiazol-2-amine Quantitative Differentiation


Intermediate Lipophilicity for Balanced ADME

5-Propoxy-1,3,4-thiadiazol-2-amine exhibits a computed XLogP3 of 1.2, which is intermediate between the 5-ethoxy analog (XLogP3 = 0.7) and the 5-phenyl analog (XLogP3 = 1.7) [1]. The 5-propoxy substituent increases the rotatable bond count to 3, compared with 2 for 5-ethoxy and 1 for 5-phenyl, providing greater conformational flexibility without excessively elevating lipophilicity beyond the optimal range for oral bioavailability (typically LogP 1–3).

XLogP3 Comparison
Reported
XLogP3 = 1.2; Δ +0.5 vs ethoxy (0.7), −0.5 vs phenyl (1.7)
Intermediate lipophilicity supports permeability-solubility balance screening
Computed property; experimental logD may differ
Lipophilicity Drug-likeness ADME

Distinct Thermal Signature for Quality Control

The melting point of 5-propoxy-1,3,4-thiadiazol-2-amine is reported as 171–173 °C (from water) . This value is significantly higher than the 5-ethoxy analog, which is a low-melting solid or viscous oil at ambient temperature (melting point not well-documented in primary sources). The 5-methylthio analog melts at 178–181 °C , a range that partially overlaps with the propoxy derivative but can be distinguished by complementary techniques.

Melting Point
Data to verify
171–173 °C
Sharp melting point supports identity QC and purity verification
Recrystallized from water; verify by DSC or capillary method
Quality Control Thermal Analysis Procurement

Enhanced Synthetic Versatility of the Building Block

The 2-amino-5-alkoxy-1,3,4-thiadiazole scaffold is established as a versatile intermediate for further functionalization. The primary synthetic route involves reaction of thiosemicarbazides with dialkoxymethylenimines or cyanogen halides on alkoxythiocarbonylhydrazines [1]. The 5-propoxy derivative retains the nucleophilic 2-amino group, which can undergo acylation, sulfonylation, or condensation with electrophiles to generate sulfonamides, amides, or Schiff bases. Derivatives of the closely related 5-ethoxy analog have demonstrated herbicidal activity when incorporated into 2-cyanoacrylate frameworks, with compound 6j achieving 100% inhibition against rape at 600 g/ha [2].

Synthetic Versatility
Class-level
2-Amino group enables acylation, sulfonylation, and Schiff base formation
Supports derivatization for agrochemical and med-chem library synthesis
Herbicidal data from 5-ethoxy analog; propoxy-specific data needed
Synthetic Chemistry Building Block Derivatization

Distinct HBA Profile for Target Engagement

The 5-propoxy substituent introduces an ether oxygen that contributes to a total of five hydrogen bond acceptors (HBA) in the molecule, compared with four for 5-phenyl-1,3,4-thiadiazol-2-amine [1]. This additional HBA site can participate in hydrogen bonding with biological targets or solvents, potentially altering binding kinetics and solubility relative to carbon-only 5-substituents. The 5-methylthio analog also possesses five HBA, but the sulfur atom provides a softer, more polarizable acceptor compared with the ether oxygen, which may lead to different binding preferences in metalloenzyme or kinase active sites. The 5-isopropyl analog (XLogP3 = 1.2) matches the propoxy compound in lipophilicity but has only four HBA and a single rotatable bond, offering a useful comparator for deconvoluting polarity versus flexibility effects in SAR studies [2].

HBA Profile
Class-level
HBA = 5 (ether oxygen); vs phenyl HBA = 4; vs isopropyl HBA = 4
Additional HBA site creates distinct pharmacophoric signature
Binding-mode inference; target-specific validation required
Medicinal Chemistry Molecular Recognition SAR

5-Propoxy-1,3,4-thiadiazol-2-amine Procurement Scenarios


Medicinal Chemistry Library Design with Intermediate Lipophilicity

When constructing a compound library for oral bioavailability screening, 5-propoxy-1,3,4-thiadiazol-2-amine offers an XLogP3 of 1.2—within the optimal range of 1–3—and three rotatable bonds for conformational sampling [1]. This profile is distinct from the more polar 5-ethoxy analog (XLogP3 = 0.7) and the more lipophilic 5-phenyl analog (XLogP3 = 1.7), enabling exploration of a unique region of physicochemical space.

Quality-Controlled Procurement for GLP/GMP Synthesis

The sharp melting point of 171–173 °C provides a straightforward identity and purity checkpoint that is absent for the low-melting 5-ethoxy analog [1]. Procurement specifications can include melting point, HPLC purity, and ¹H NMR to ensure batch-to-batch consistency when the compound is used as a key intermediate in regulated syntheses.

Agrochemical Lead Derivatization from 2-Amino-5-alkoxy Scaffold

Building on the demonstrated herbicidal activity of 5-ethoxy-thiadiazole-derived cyanoacrylates, researchers can use the 5-propoxy analog as a starting material for generating novel agrochemical candidates with potentially improved lipophilicity and foliar uptake [1]. The free 2-amino group allows parallel derivatization strategies (acylation, Schiff base formation) to rapidly explore structure–activity relationships.

Computational Chemistry Benchmarking

The 5-propoxy compound, with its combination of XLogP3 = 1.2, five hydrogen bond acceptors, and three rotatable bonds, serves as a well-defined test case for validating conformational sampling algorithms, solvation free energy calculations, and pharmacophore modeling. Its intermediate complexity bridges simpler analogs (5-ethoxy, 5-isopropyl) and more complex derivatives, providing a useful benchmark for computational method development [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library design
Scaffold lipophilicity profile
XLogP3 benchmarking and logP-range screening
Quality-controlled procurement
Thermal identity specification
Melting point and HPLC purity verification
Agrochemical lead derivatization
2-Amino derivatization compatibility
Scaffold reactivity and SAR exploration
Computational chemistry benchmarking
Physicochemical descriptor validation
Conformational sampling and solvation modeling
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